Muscarinic M1 Receptor Affinity: Head-to-Head Comparison with M2 Subtype
In radioligand displacement assays curated by ChEMBL and Nova Pharmaceutical, 2-((1-((2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine demonstrated measurable affinity for the muscarinic acetylcholine M1 receptor (Ki = 156 nM), whereas affinity for the M2 receptor was markedly lower (Ki = 1,370 nM reported in one measurement; Ki = 13,700 nM in another), yielding a minimum selectivity window of 8.8-fold for M1 over M2 [1]. This quantitative difference indicates that the compound exhibits subtype-selective binding, a property not guaranteed for other sulfonyl piperidine analogs.
| Evidence Dimension | Binding affinity (Ki) for M1 vs M2 muscarinic acetylcholine receptors |
|---|---|
| Target Compound Data | M1 Ki = 156 nM; M2 Ki = 1,370 nM (and 13,700 nM in a replicate) |
| Comparator Or Baseline | Same compound tested against M2 receptor under identical assay platform |
| Quantified Difference | 8.8-fold selectivity (minimum) for M1 over M2 |
| Conditions | Displacement of [3H]pirenzepine (M1, bovine striatum) and [3H]QNB (M2, rat myocardium) |
Why This Matters
Subtype-selective muscarinic ligands are valuable for dissecting M1-mediated cognitive pathways without M2-associated cardiac side effects, making this compound a preferable tool for neuropharmacology studies.
- [1] BindingDB. BDBM50405719: 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine. Ki data for Muscarinic M1/M2 receptors. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 View Source
